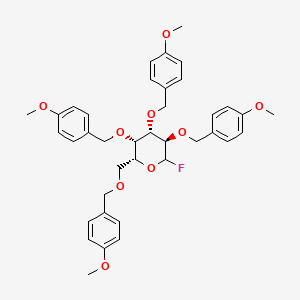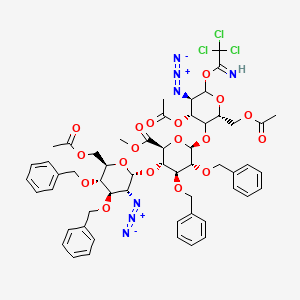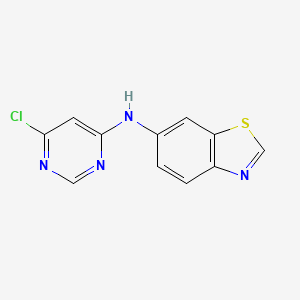
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is characterized by the presence of four methoxybenzyl groups attached to the galactopyranosyl ring, along with a fluoride group. It is primarily used in the field of organic chemistry for various synthetic applications and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride typically involves the protection of hydroxyl groups in D-galactopyranose with methoxybenzyl groups, followed by the introduction of a fluoride group. The general steps are as follows:
Protection of Hydroxyl Groups: D-galactopyranose is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to protect the hydroxyl groups.
Introduction of Fluoride Group: The protected galactopyranose is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles.
Deprotection Reactions: The methoxybenzyl groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with a thiol would yield a thioglycoside.
Deprotection Reactions: The major product is D-galactopyranosyl fluoride with free hydroxyl groups.
Scientific Research Applications
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various synthetic processes.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride involves its ability to participate in glycosylation reactions. The methoxybenzyl groups serve as protecting groups, allowing selective reactions at specific hydroxyl positions. The fluoride group can act as a leaving group in substitution reactions, facilitating the formation of glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Uniqueness
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is unique due to the presence of methoxybenzyl protecting groups, which offer different reactivity and stability compared to acetyl or benzyl groups. This makes it particularly useful in specific synthetic applications where selective deprotection or stability under certain conditions is required.
Properties
Molecular Formula |
C38H43FO9 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38?/m1/s1 |
InChI Key |
RJUZNXWKMPSCTC-CTIUUEMMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)



![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)


![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)


